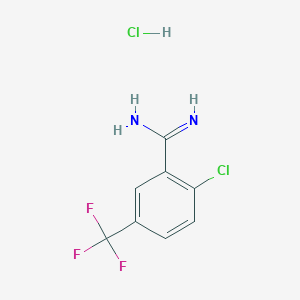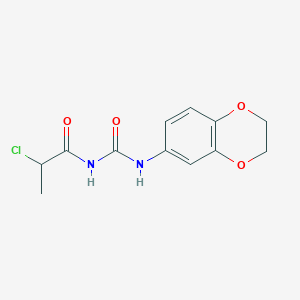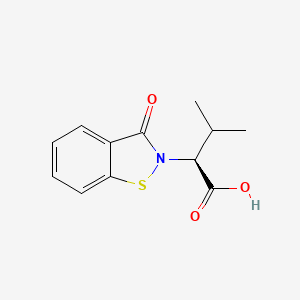
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Descripción general
Descripción
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a heterocyclic organic compound . It is also known by other names such as 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE HYDROCHLORIDE, 2-Chloro-5-trifluoromethyl-benzamidine HCl, and 2-CHLORO-5-(TRIFLUOROMETHYL)BENZIMIDAMIDE HYDROCHLORIDE . It has a molecular weight of 259.0579 and a molecular formula of C8H7Cl2F3N2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride . The canonical SMILES representation isC1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl.Cl . The InChI Key is VCBLSUYADFBFER-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is an off-white solid . The compound has 4 H-Bond acceptors and 3 H-Bond donors .Aplicaciones Científicas De Investigación
Drug Development
This compound is valuable in the pharmaceutical industry due to its trifluoromethyl group, which is a common feature in many FDA-approved drugs . It can be used in the synthesis of various drug molecules, particularly those targeting diseases where fluorine’s unique properties are beneficial.
Catalysis
Organic Synthesis
The compound is used in organic synthesis, where it can act as a building block for more complex molecules. Its reactivity with different organic substrates can lead to the formation of a wide range of products useful in further chemical synthesis.
Material Science
The trifluoromethyl group within 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride can impart desirable properties to materials, such as increased stability and resistance to degradation, making it useful in the development of new materials .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or a reagent in analytical procedures to identify or quantify other substances .
Biological Studies
The compound’s biological activity can be explored in the context of biochemistry and molecular biology, potentially leading to insights into cellular processes or the development of new biological assays .
Environmental Chemistry
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride: might be used in environmental chemistry to study the behavior of fluorinated compounds in the environment and their impact on ecosystems .
Chemical Education
Lastly, due to its multifaceted applications, this compound can serve as an excellent example in chemical education to illustrate the role of fluorinated compounds in various branches of chemistry .
Mecanismo De Acción
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2.ClH/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14;/h1-3H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLSUYADFBFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655087 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride | |
CAS RN |
1171628-53-7 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)
